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  • Product: N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide
  • CAS: 35687-20-8

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of Hydrazinecarbothioamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Hydrazinecarbothioamide Scaffold Hydrazinecarbothioamide derivatives, a class of compounds characterized by the presence of a core N-N-C(=S)-N linkage, have emerged as a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Hydrazinecarbothioamide Scaffold

Hydrazinecarbothioamide derivatives, a class of compounds characterized by the presence of a core N-N-C(=S)-N linkage, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their synthetic tractability and the diverse physicochemical properties that can be achieved through substitution have led to the exploration of their potential in a wide array of therapeutic areas.[2][3] This technical guide provides an in-depth exploration of the significant biological activities exhibited by these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery and development efforts. We will delve into the established antimicrobial, anticancer, enzyme inhibitory, and anticonvulsant properties of this fascinating class of molecules, complete with detailed experimental protocols, mechanistic insights, and a curated summary of activity data.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Hydrazinecarbothioamide derivatives have demonstrated significant promise as a source of novel antimicrobial and antifungal agents.[1][4][5]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial action of hydrazinecarbothioamide derivatives is often multifaceted. A primary mechanism involves the inhibition of essential bacterial enzymes. Molecular studies and docking simulations suggest that these compounds can act as dual inhibitors of DNA gyrase and topoisomerase IV .[1] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of this vital process and ultimately, bacterial cell death.[1]

Another key aspect of their antimicrobial activity is their ability to chelate metal ions, which are essential cofactors for many bacterial enzymes. This sequestration of metal ions can disrupt various metabolic pathways within the bacterial cell.[6][7] In the context of antifungal activity, these derivatives are thought to disrupt the integrity of the fungal cell membrane and inhibit protein synthesis, leading to cell death.[1]

cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to Hydrazinecarbothioamide Hydrazinecarbothioamide Derivative Hydrazinecarbothioamide->DNA_Gyrase Inhibits Hydrazinecarbothioamide->Topo_IV Inhibits

Figure 1: Proposed mechanism of antibacterial action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of hydrazinecarbothioamide derivatives against bacterial strains.

Materials:

  • Test hydrazinecarbothioamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[4][5]

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standard antibiotic (e.g., Vancomycin, Meropenem)[4]

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 100 µM).[4]

  • Inoculum Preparation: Culture the bacterial strains overnight. Suspend bacterial colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.[4]

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Data Summary: Antimicrobial and Antifungal Activity
Compound IDOrganismMIC (µg/mL)Reference
2 Staphylococcus aureus32[8]
2 Bacillus cereus64[8]
17 Candida parapsilosis32[8]
3c Microsporum gypseum8[9]
3f Staphylococcus aureus32[9]
3m Pseudomonas aeruginosa32[9]
5e Staphylococcus aureus12.5 µM[4]
5g Pseudomonas aeruginosa<0.78 µM[4]

Anticancer Activity: A Promising Avenue in Oncology

Hydrazinecarbothioamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them an area of active investigation in the development of novel anticancer therapeutics.[1][10]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Enzymes

The anticancer mechanism of these compounds is often linked to their ability to induce apoptosis , or programmed cell death, in cancer cells.[1] One of the key molecular targets is ribonucleotide reductase , an enzyme essential for DNA synthesis and repair. By inhibiting this enzyme, the derivatives effectively halt the proliferation of cancer cells.[1] Furthermore, their metal-chelating properties can disrupt cellular iron metabolism, a process often upregulated in cancer cells.[6]

cluster_cancer_cell Cancer Cell Ribonucleotide_Reductase Ribonucleotide Reductase DNA_Synthesis DNA Synthesis & Repair Ribonucleotide_Reductase->DNA_Synthesis Essential for Proliferation Cell Proliferation DNA_Synthesis->Proliferation Required for DNA_Synthesis->Proliferation Apoptosis Apoptosis Hydrazinecarbothioamide Hydrazinecarbothioamide Derivative Hydrazinecarbothioamide->Ribonucleotide_Reductase Inhibits Hydrazinecarbothioamide->Apoptosis Induces

Figure 2: Proposed mechanism of anticancer action.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer compounds.

Materials:

  • Cancer cell lines (e.g., A549 lung adenocarcinoma, L929 normal mouse fibroblast)

  • Test hydrazinecarbothioamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Cell culture medium

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hydrazinecarbothioamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Summary: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
Complex 1 A-549 (Lung Carcinoma)5.94 ± 0.58[10]
7f EGFR59.24 nM[10]
7d EGFR70.3 nM[10]
21a PC-3 (Prostate Cancer)66.6 ± 3.6 µg/ml[11]
21d HCT-116 (Colon Cancer)58.2 ± 5.1 µg/ml[11]

Enzyme Inhibition: Targeting Key Pathological Mediators

The hydrazinecarbothioamide scaffold has proven to be a versatile platform for the design of potent and selective enzyme inhibitors, with significant implications for various diseases.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to peptic ulcers and gastric cancer.[12] Hydrazinecarbothioamide derivatives have demonstrated potent inhibitory activity against this enzyme.[12][13][14]

  • Mechanism: These compounds are believed to interact with the nickel ions present in the active site of the urease enzyme, thereby blocking its catalytic activity.[12]

  • Data: Several derivatives have shown IC50 values in the low micromolar to nanomolar range, with some being more potent than the standard inhibitor thiourea.[12][13][14][15] For instance, (E)-2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide exhibited an IC50 of 0.58 µM.[13][14] Another series of derivatives showed IC50 values ranging from 8.45 ± 0.14 to 25.72 ± 0.23 μM.[12]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Certain hydrazinecarbothioamide derivatives have emerged as potent inhibitors of these enzymes.[16]

  • Data: N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as a potent dual inhibitor with IC50 values of 9.68 µM for AChE and 11.59 µM for BChE.[16]

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

NTPDases are involved in the regulation of extracellular nucleotide signaling and are implicated in various pathological processes.[17][18]

  • Data: A series of oxoindolin hydrazine carbothioamide derivatives have been identified as highly potent and selective inhibitors of different NTPDase isoforms, with IC50 values in the low micromolar and even nanomolar range. For example, compound 8e was a selective inhibitor of h-NTPDase1 with an IC50 of 0.15 ± 0.009 µM, while compound 8k selectively inhibited h-NTPDase2 with an IC50 of 0.16 ± 0.01 µM.[17][18]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of hydrazinecarbothioamide derivatives against a target enzyme.

Materials:

  • Target enzyme (e.g., urease, AChE, NTPDase)

  • Substrate for the enzyme

  • Test hydrazinecarbothioamide derivatives

  • Buffer solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Anticonvulsant Activity: A Potential for Neurological Disorders

Hydrazinecarbothioamide derivatives, particularly those integrated into heterocyclic systems like quinazolinones, have shown promising anticonvulsant properties.[19][20][21][22][23]

Mechanism of Action: Modulating GABAergic Neurotransmission

The anticonvulsant activity of many of these compounds is believed to be mediated through the enhancement of GABAergic neurotransmission.[20] They can act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[20][23] This potentiation of GABAergic signaling helps to suppress excessive neuronal firing associated with seizures. Some derivatives are also thought to exert their effects through the inhibition of carbonic anhydrase enzymes in the brain.[20][21]

cluster_neuron Neuron GABAA_Receptor GABAA Receptor Neuronal_Inhibition Increased Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition Activation leads to Seizure_Suppression Seizure Suppression Neuronal_Inhibition->Seizure_Suppression Results in Hydrazinecarbothioamide_Analog Hydrazinecarbothioamide Analog (e.g., Quinazolinone) Hydrazinecarbothioamide_Analog->GABAA_Receptor Positive Allosteric Modulator

Figure 3: Proposed mechanism of anticonvulsant action.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs.

Materials:

  • Mice

  • Test hydrazinecarbothioamide derivatives

  • Pentylenetetrazole (PTZ) solution

  • Vehicle (e.g., saline, DMSO)

  • Observation cages

Procedure:

  • Compound Administration: Administer the test compounds to the mice via an appropriate route (e.g., intraperitoneal injection).

  • PTZ Induction: After a predetermined time, administer a convulsive dose of PTZ to induce seizures.

  • Observation: Observe the mice for the onset and severity of seizures (e.g., clonic and tonic convulsions).

  • Protection Assessment: Record the number of animals protected from seizures and the latency to the first seizure.

  • ED50 Determination: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from seizures.

Data Summary: Anticonvulsant Activity
Compound IDSeizure ModelED50 (mg/kg)Reference
47 PTZ- (100% protection)[23]
63 PTZ- (100% protection)[23]
68 PTZ- (100% protection)[23]
73 PTZ- (100% protection)[23]
8 scPTZ- (100% protection)[21]
13 scPTZ- (100% protection)[21]
19 scPTZ- (100% protection)[21]
3a PTZ≤ 20[24]
3b PTZ≤ 20[24]
3d PTZ≤ 20[24]
3e PTZ≤ 20[24]
3f PTZ≤ 20[24]
3k PTZ≤ 20[24]
3m PTZ≤ 20[24]

Synthesis of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamide derivatives is typically straightforward, often involving the reaction of a hydrazide with an isothiocyanate.[2][3][12]

General Synthetic Procedure

A common method involves the following steps:

  • Dissolve the appropriate hydrazide in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the desired isothiocyanate to the solution.

  • Reflux the reaction mixture for several hours.

  • Upon cooling, the product often precipitates out of the solution.

  • The solid product can then be collected by filtration, washed, and recrystallized to yield the pure hydrazinecarbothioamide derivative.[2][3]

The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2][12][25]

Hydrazide R-C(=O)NHNH2 (Hydrazide) Reaction Reaction (e.g., Reflux in Ethanol) Hydrazide->Reaction Isothiocyanate R'-N=C=S (Isothiocyanate) Isothiocyanate->Reaction Product R-C(=O)NHNHC(=S)NHR' (Hydrazinecarbothioamide) Reaction->Product

Figure 4: General synthesis of hydrazinecarbothioamide derivatives.

Conclusion and Future Directions

Hydrazinecarbothioamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, enzyme inhibitory, and anticonvulsant agents underscores their potential for the development of novel therapeutics. The straightforward synthesis and the potential for extensive structural modification provide a rich platform for further optimization and structure-activity relationship studies. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical scaffold holds great promise for addressing unmet medical needs across a range of diseases.

References

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  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Pharmacology, 11, 585876. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(23), 7285. [Link]

  • Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus. bioRxiv. [Link]

  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. ResearchGate. [Link]

  • 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. Archiv der Pharmazie, 348(5), 333-341. [Link]

  • 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as potent urease inhibitors. Archiv der Pharmazie, 348(5), 333-341. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 22(5), 229-234. [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 22(7), 1083. [Link]

  • ANTIMICROBIAL ACTIVITY SCREENING OF SOME HYDRAZINECARBOTHIOAMIDES AND HETEROCYCLIC COMPOUNDS. Farmacia, 61(4), 677-685. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 1999. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 22(5), 229-234. [Link]

  • Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. Bulletin of the Chemical Society of Ethiopia, 35(2), 413-424. [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed, 28654013. [Link]

  • Synthesis, spectral characteristics and molecular structure of N-(2,2,2-trichloro-1-(hydrazinecarbothioamido)ethyl)carboxamides. Journal of Molecular Structure, 1301, 137355. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PubMed, 39218659. [Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results, 13(8), 94-101. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 606-613. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2865-2872. [Link]

  • Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 112-119. [Link]

  • IC50 value synthesized compounds for urease inhibition and antioxidant activity. ResearchGate. [Link]

  • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters. [Link]

  • Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1011-1019. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7029. [Link]

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. Saudi Pharmaceutical Journal, 21(2), 161-167. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. PubMed, 33328992. [Link]

  • qsar studies on derivatives of quinazoline-4(3h)-ones with anticonvulsant activities. ResearchGate. [Link]

  • Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study. Polycyclic Aromatic Compounds, 1-19. [Link]

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  • IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. ResearchGate. [Link]

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  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. ACS Omega, 7(26), 22359-22370. [Link]

Sources

Exploratory

potential therapeutic targets of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-2-(phenoxyacet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a synthetic compound featuring a hydrazinecarbothioamide (thiosemicarbazide) backbone linked to a phenoxyacetyl group. While direct pharmacological data on this specific molecule is limited, its structural motifs are present in a wide array of compounds with established biological activities. This guide provides a comprehensive framework for investigating the therapeutic potential of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide by exploring putative molecular targets and outlining robust experimental workflows for their identification and validation. The insights presented herein are synthesized from the well-documented bioactivities of structurally related thiosemicarbazide and hydrazone derivatives, offering a scientifically grounded starting point for research and development.

Introduction: Unveiling the Potential of a Structurally Promising Molecule

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide (Figure 1) emerges as a compound of interest due to the convergence of two key pharmacophores: the phenoxyacetyl group and the N-methyl hydrazinecarbothioamide moiety. The thiosemicarbazide scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties[1][2][3]. Similarly, the phenoxyacetyl moiety is found in various bioactive molecules. The strategic combination of these fragments in N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide warrants a thorough investigation into its therapeutic potential.

This technical guide will not only explore the inferred therapeutic targets based on the activities of analogous compounds but will also provide detailed, actionable experimental protocols to empower researchers to systematically evaluate this molecule's pharmacological profile.

G compound N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide pharmacophore1 Phenoxyacetyl Moiety compound->pharmacophore1 pharmacophore2 N-methyl Hydrazinecarbothioamide (Thiosemicarbazide) compound->pharmacophore2 bioactivity Potential Biological Activities pharmacophore1->bioactivity pharmacophore2->bioactivity

Figure 1: Structural components of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide.

Inferred Therapeutic Potential and Putative Molecular Targets

Based on the extensive literature on thiosemicarbazide and hydrazone derivatives, we can hypothesize several promising therapeutic avenues for N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide.

Antimicrobial Activity

Hydrazide-hydrazone and thiosemicarbazide derivatives have consistently demonstrated broad-spectrum antimicrobial activity[4][5][6]. This suggests that N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide could be a valuable lead in the development of new anti-infective agents.

Potential Mechanisms and Targets:

  • Metal Chelation: The biological activity of many thiosemicarbazides is attributed to their ability to chelate metal ions, particularly copper, which can be essential for the function of certain microbial enzymes[1].

  • Enzyme Inhibition: These compounds may target and inhibit crucial enzymes in microbial metabolic pathways. For instance, some hydrazones have been investigated as inhibitors of 14-alpha demethylase in fungi[7].

Table 1: Potential Antimicrobial Targets and Supporting Rationale

Putative Target ClassSpecific ExamplesRationale from Related Compounds
MetalloenzymesCopper-dependent enzymesThiosemicarbazides are known metal chelators, and this activity is linked to their antimicrobial effects[1].
Cell Wall Synthesis EnzymesTranspeptidases, Glucan synthasesDisruption of cell wall integrity is a common mechanism for antimicrobial agents.
DNA/RNA Synthesis EnzymesDNA gyrase, RNA polymeraseInhibition of nucleic acid replication is a proven strategy for antibacterial therapy.
Fungal Ergosterol Biosynthesis14-alpha demethylaseHydrazone derivatives have shown potential to inhibit this key enzyme in fungal cell membranes[7].
Antitumor Activity

A significant body of research highlights the anticancer potential of thiosemicarbazide and hydrazone derivatives[8][9]. These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

Potential Mechanisms and Targets:

  • Induction of Apoptosis: Structurally similar compounds have been shown to trigger programmed cell death in cancer cells[8].

  • Cell Cycle Arrest: Inhibition of cell cycle progression, for example, at the S-phase, is another documented mechanism of action[8].

  • Kinase Inhibition: The s-triazine core, which shares some structural similarities in terms of a nitrogen-rich heterocyclic system, is present in approved kinase inhibitors, suggesting that N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide could potentially target kinases involved in cancer cell proliferation and survival[9].

Table 2: Potential Anticancer Targets and Supporting Rationale

Putative Target ClassSpecific ExamplesRationale from Related Compounds
Apoptosis RegulatorsBcl-2 family proteins, CaspasesHydrazide-hydrazone derivatives have been demonstrated to induce apoptosis in cancer cells[8].
Cell Cycle Checkpoint ProteinsCyclin-dependent kinases (CDKs)The ability of related compounds to cause cell-cycle arrest suggests a potential interaction with cell cycle machinery[8].
Tyrosine KinasesEGFR, VEGFRThe s-triazine scaffold, a nitrogen-containing heterocycle, is a key component of several approved tyrosine kinase inhibitors[9].
TopoisomerasesTopoisomerase I and IIInhibition of these enzymes leads to DNA damage and is a common anticancer mechanism.

Proposed Experimental Workflows for Target Identification and Validation

A systematic and rigorous experimental approach is crucial to elucidate the therapeutic potential and mechanism of action of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide.

Initial Biological Screening

The first step is to perform broad-based screening to identify promising areas of biological activity.

Protocol 1: Antimicrobial Susceptibility Testing

  • Microorganism Panel: Select a diverse panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

  • Broth Microdilution Assay:

    • Prepare a stock solution of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

  • Positive Controls: Include standard-of-care antibiotics and antifungals for comparison.

Protocol 2: In Vitro Anticancer Screening

  • Cell Line Panel: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • MTT or SRB Assay:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide for 48-72 hours.

    • Add MTT or SRB reagent and incubate to allow for color development.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each cell line.

G start N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide screen1 Antimicrobial Screening (MIC Determination) start->screen1 screen2 Anticancer Screening (IC50 Determination) start->screen2 activity Significant Activity Observed screen1->activity screen2->activity no_activity No Significant Activity activity->no_activity target_id Proceed to Target Identification activity->target_id

Figure 2: Initial screening workflow for biological activity.

Target Deconvolution

If significant biological activity is confirmed, the next crucial step is to identify the specific molecular target(s).

Protocol 3: Affinity-Based Target Identification

  • Immobilization: Synthesize a derivative of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from the sensitive cell line or microorganism.

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized compound.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Bioinformatic Analysis: Analyze the identified proteins to prioritize potential targets based on their known functions.

Target Validation

Once putative targets are identified, it is essential to validate the interaction and its functional consequences.

Protocol 4: In Vitro Target Engagement Assays

  • Recombinant Protein Expression: Express and purify the recombinant target protein.

  • Binding Assays:

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure the binding kinetics of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide.

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity and thermodynamics.

  • Enzyme Inhibition Assays (if applicable): If the target is an enzyme, perform an in vitro assay to measure the inhibitory activity of the compound and determine its IC50 value and mechanism of inhibition.

G start Putative Target Identified recombinant Express and Purify Recombinant Target Protein start->recombinant binding In Vitro Binding Assays (SPR, ITC) recombinant->binding inhibition Enzyme Inhibition Assays (if applicable) recombinant->inhibition validation Target Validated binding->validation inhibition->validation no_validation Target Not Validated validation->no_validation downstream Proceed to Downstream Functional Assays validation->downstream

Figure 3: Workflow for target validation.

Conclusion and Future Directions

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide represents a molecule with significant, albeit underexplored, therapeutic potential. By leveraging the extensive knowledge base of its constituent pharmacophores, researchers can strategically direct their investigations. The experimental workflows detailed in this guide provide a clear and robust pathway for the systematic evaluation of this compound, from initial broad-based screening to definitive target identification and validation. The successful elucidation of its mechanism of action will not only pave the way for its potential clinical development but also contribute valuable insights into the broader pharmacology of thiosemicarbazide and hydrazone derivatives. Future studies should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold.

References

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculost
  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties.
  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC.
  • n-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. Sigma-Aldrich.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
  • Thiosemicarbazides: Synthesis and reactions.
  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed.
  • N-Methyl-2-(1-methyl-3-phenylprop-2-en-1-ylidene)hydrazinecarbothioamide. PMC.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc.
  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI.
  • Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. PMC.
  • Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR.
  • Synthesis, characterization, experimental and theoretical insights into novel N'-(2-phenylacetyl)picolinohydrazonamide.
  • Antimicrobial Activity of Some Steroidal Hydrazones. PMC.
  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI.
  • Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate.
  • Synthesis and analytical applications of thiosemicarbazide deriv
  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • Public
  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. SciSpace.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • N-(2-Thienylmethyl)hydrazinecarbothioamide. PubChem.
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer

Sources

Foundational

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide derivatives and their applications

Executive Summary This technical guide details the chemistry and application of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide and its substituted derivatives. As a subclass of acyl-thiosemicarbazides, these compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemistry and application of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide and its substituted derivatives. As a subclass of acyl-thiosemicarbazides, these compounds possess a versatile O-N-S donor system, making them potent metal chelators and privileged scaffolds in medicinal chemistry.

Primary utility lies in three domains:

  • Direct Pharmacological Agent: Exhibiting cytotoxicity against specific cancer cell lines (e.g., LNCaP, MCF-7) and anti-mycobacterial activity.

  • Synthetic Intermediate: Serving as the obligate precursor for 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles via cyclodehydration.

  • Metal Chelation: Forming stable coordinate complexes with transition metals (Cu(II), Ni(II), Fe(II)), which is central to their biological mechanism of action.

Chemical Synthesis & Methodology

Retrosynthetic Analysis

The most robust synthetic route utilizes the nucleophilic addition of phenoxyacetic acid hydrazide to methyl isothiocyanate . This pathway minimizes side reactions compared to the reaction of phenoxyacetyl chloride with methyl thiosemicarbazide.

Optimized Synthetic Protocol

Objective: Synthesis of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide.

Step 1: Esterification of Phenol
  • Reagents: Phenol (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous

    
     (2.0 eq), Acetone (Dry).
    
  • Procedure: Reflux phenol with ethyl chloroacetate and potassium carbonate in dry acetone for 6–8 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of phenol spot indicates completion.

  • Yield: >90% (Ethyl phenoxyacetate).

Step 2: Hydrazinolysis
  • Reagents: Ethyl phenoxyacetate (1.0 eq), Hydrazine hydrate (99%, 2.5 eq), Ethanol (Absolute).

  • Procedure: Dissolve ester in ethanol. Add hydrazine hydrate dropwise at 0°C, then reflux for 3–4 hours. Cool to precipitate the hydrazide.

  • Critical Note: Excess hydrazine is required to prevent the formation of the symmetrical bis-hydrazide.

  • Product: Phenoxyacetic acid hydrazide (Solid, m.p. ~98–100°C).[1]

Step 3: Thiosemicarbazide Formation
  • Reagents: Phenoxyacetic acid hydrazide (1.0 eq), Methyl isothiocyanate (1.1 eq), Ethanol or Methanol.

  • Procedure:

    • Dissolve the hydrazide in warm ethanol.

    • Add methyl isothiocyanate dropwise.

    • Reflux for 2–4 hours.

    • Cool to room temperature. The product will crystallize as a white/off-white solid.

    • Recrystallize from ethanol/water.

Synthesis Flowchart

SynthesisPath Phenol Phenol (Starting Material) Ester Ethyl Phenoxyacetate (Intermediate 1) Phenol->Ester ClCH2COOEt K2CO3, Acetone Hydrazide Phenoxyacetic Acid Hydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Product N-methyl-2-(phenoxyacetyl) hydrazinecarbothioamide Hydrazide->Product Nucleophilic Addition Isothiocyanate Methyl Isothiocyanate (Reagent) Isothiocyanate->Product

Figure 1: Step-wise synthetic pathway for the target thiosemicarbazide derivative.

Structural Characterization

Reliable identification requires a multi-modal approach. The following spectral data are characteristic of the core scaffold.

Spectroscopic Signatures
TechniqueFunctional GroupExpected Signal / ValueInterpretation
FT-IR N-H Stretch3150–3350 cm⁻¹Multiple bands (hydrazinic & thioamide NH).
C=O Stretch1660–1690 cm⁻¹Amide I band (lower freq due to conjugation).
C=S Stretch1150–1250 cm⁻¹Characteristic thiocarbonyl absorption.
C-O-C Stretch1050–1240 cm⁻¹Aryl alkyl ether linkage.
¹H NMR O-CH₂δ 4.5–4.7 (s, 2H)Singlet, deshielded by oxygen and carbonyl.
(DMSO-d₆)N-CH₃δ 2.8–3.0 (d, 3H)Doublet due to coupling with adjacent NH.
NH (Thioamide)δ 8.0–9.5 (br s)Exchangeable with D₂O.
NH-NH (Hydrazide)δ 10.0–10.5 (s)Most deshielded proton.
Quality Control
  • Melting Point: Sharp range (typically 150–170°C depending on ring substituents). Broadening >2°C indicates contamination with unreacted hydrazide.

  • TLC: Use MeOH:CHCl₃ (1:9). The thiosemicarbazide is more polar than the isothiocyanate but less polar than the hydrazide.

Biological Applications & Mechanism of Action

Anticancer Activity

These derivatives function as Ribonucleotide Reductase Inhibitors and Topoisomerase II poisons . The thiosemicarbazide moiety (N-C(=S)-N) acts as a tridentate ligand (O, N, S) capable of chelating iron (Fe) and copper (Cu).

  • Iron Chelation: Depletes intracellular iron pools required for DNA synthesis.

  • Redox Cycling: The Cu-complexes can generate Reactive Oxygen Species (ROS), leading to apoptosis in cancer cells (e.g., MCF-7 breast cancer, LNCaP prostate cancer).

Antimicrobial (Anti-Tubercular)

The scaffold exhibits significant activity against Mycobacterium tuberculosis. The mechanism is analogous to Thioacetazone , interfering with mycolic acid synthesis in the bacterial cell wall.

  • SAR Insight: Electron-withdrawing groups (F, Cl) on the phenoxy ring typically enhance lipophilicity and cell wall penetration, lowering MIC values.

Cyclization Precursors (Synthetic Utility)

One of the most critical applications of this molecule is its role as a precursor for heterocyclic pharmacophores.

  • Base Catalysis (NaOH): Cyclization yields 1,2,4-triazole-3-thiones (Anti-inflammatory, analgesic).

  • Acid Catalysis (H₂SO₄): Cyclization yields 1,3,4-thiadiazoles (Antimicrobial, carbonic anhydrase inhibitors).

Mechanism & Derivatization Diagram

Mechanism Compound N-methyl-2-(phenoxyacetyl) hydrazinecarbothioamide Complex Octahedral/Square Planar Chelate Complex Compound->Complex Chelation (O, N, S) Cyclization Cyclodehydration Compound->Cyclization Metal Fe(II) / Cu(II) Ions Metal->Complex Target1 Ribonucleotide Reductase Inhibition Complex->Target1 Target2 ROS Generation (Apoptosis) Complex->Target2 Triazole 1,2,4-Triazole-3-thione (Basic Conditions) Cyclization->Triazole NaOH/Heat Thiadiazole 1,3,4-Thiadiazole (Acidic Conditions) Cyclization->Thiadiazole H2SO4/Heat

Figure 2: Biological mechanism of action (top) and synthetic derivatization pathways (bottom).

References

  • Sigma-Aldrich. N-METHYL-2-(PHENOXYACETYL)HYDRAZINECARBOTHIOAMIDE Product Specification. (Accessed 2023).

  • Malki, A. et al. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI Molecules, 2021.

  • Hassan, S. et al. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 2018.

  • Popiołek, Ł. Hydrazinecarbothioamide derivatives: synthesis, structure and biological activity. ResearchGate Review, 2021.

  • Reis, D. et al. Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 2024.

Sources

Exploratory

Preliminary Bioactivity Screening of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary bioactivity screening of the novel compound, N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. The strategic approach detailed herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of the novel compound, N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals to efficiently assess the potential therapeutic properties of this and structurally related molecules. Drawing from established methodologies for hydrazinecarbothioamide and thiosemicarbazone derivatives, this guide outlines a logical progression of in vitro assays to probe for anticancer, antimicrobial, and anti-inflammatory activities. The causality behind experimental choices is elucidated, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility. This document is intended to serve as a practical, field-proven resource for the initial stages of drug discovery.

Introduction and Rationale

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide belongs to the broader class of thiosemicarbazide derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities exhibited by its members, including potent anticancer, antiviral, antifungal, and antibacterial effects.[1][2] The core structural motif, a hydrazinecarbothioamide group, is a key pharmacophore that contributes to these activities, often through the chelation of metal ions, which is crucial for the function of various enzymes essential for cell proliferation and survival.[2][3]

The phenoxyacetyl moiety introduces a degree of lipophilicity and potential for specific interactions within biological targets. Preliminary screening is therefore warranted to elucidate the primary bioactivity profile of this novel molecule. This guide proposes a tiered screening approach, beginning with broad-spectrum cytotoxicity assays against cancerous cell lines, followed by antimicrobial susceptibility testing, and concluding with initial in vitro anti-inflammatory assessments. This strategy allows for a cost-effective and efficient initial evaluation, guiding further, more focused investigations.

Proposed Bioactivity Screening Workflow

The preliminary screening workflow is designed to systematically evaluate the bioactivity of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide across three key therapeutic areas.

Bioactivity_Screening_Workflow start N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide tier1 Tier 1: Anticancer Screening start->tier1 tier2 Tier 2: Antimicrobial Screening start->tier2 tier3 Tier 3: Anti-inflammatory Screening start->tier3 data_analysis Data Analysis & Hit Identification tier1->data_analysis tier2->data_analysis tier3->data_analysis

Caption: A tiered approach for the preliminary bioactivity screening of the target compound.

Tier 1: Anticancer Activity Screening

The rationale for prioritizing anticancer screening is based on the well-documented antitumor activity of thiosemicarbazones, which are structurally related to the target compound.[1][4][5] Many thiosemicarbazones exhibit potent and selective anti-proliferative activity, often mediated by the generation of reactive oxygen species (ROS) through the formation of redox-active iron complexes.[1]

Cell Line Selection

For a preliminary screen, a diverse panel of cancer cell lines is recommended to identify potential tissue-specific activity. A suggested starting panel includes:

  • A549 (Human Lung Carcinoma): A commonly used cell line for initial cytotoxicity screening.[4][5]

  • MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent breast cancer model.

  • HL-60 (Human Promyelocytic Leukemia): A suspension cell line that can indicate activity against hematological malignancies.[6]

  • Normal Human Dermal Fibroblasts (NHDF): To assess general cytotoxicity and selectivity towards cancer cells over normal cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide in DMSO. Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation
Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
HL-60[Insert Value][Insert Value]
NHDF[Insert Value][Insert Value]

Tier 2: Antimicrobial Activity Screening

Hydrazide-hydrazones and related compounds are known to possess a broad spectrum of antimicrobial activities.[7][8][9] The proposed screening will assess the compound's efficacy against a panel of clinically relevant bacteria and fungi.

Microbial Strain Selection

A representative panel of microorganisms should include:

  • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungi: Candida albicans (ATCC 10231)

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation
Microbial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus[Insert Value][Insert Value]N/A
B. subtilis[Insert Value][Insert Value]N/A
E. coli[Insert Value][Insert Value]N/A
P. aeruginosa[Insert Value][Insert Value]N/A
C. albicans[Insert Value]N/A[Insert Value]

Tier 3: Anti-inflammatory Activity Screening

Several thiosemicarbazide derivatives have demonstrated anti-inflammatory properties.[2][10] A preliminary in vitro assessment can provide initial insights into this potential activity.

Rationale for Assay Selection

The inhibition of protein denaturation is a well-documented cause of inflammation.[11] Therefore, an assay that measures the ability of a compound to inhibit heat-induced protein denaturation can serve as a rapid and effective preliminary screen for anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 100 to 500 µg/mL).

  • Control: A similar volume of distilled water is used as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium for comparison.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation
Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
100[Insert Value][Insert Value]
250[Insert Value][Insert Value]
500[Insert Value][Insert Value]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the preliminary bioactivity screening of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. The proposed tiered approach allows for a comprehensive initial assessment of its anticancer, antimicrobial, and anti-inflammatory potential. Positive results in any of these preliminary screens should be followed by more in-depth studies to elucidate the mechanism of action, conduct structure-activity relationship (SAR) studies, and evaluate in vivo efficacy and toxicity. The data generated from this initial screening will be pivotal in guiding the future development of this promising compound.

References

  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). PLoS ONE. [Link]

  • Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022). Molecules. [Link]

  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023). Athmic Biotech Solutions. [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). Molecules. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2024). Molecules. [Link]

  • Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities. (2026). Bioorganic Chemistry. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2021). Scientific Reports. [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (2016). Molecules. [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2015). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). Turkish Journal of Pharmaceutical Sciences. [Link]

  • A Series of Benzylidenes Linked to Hydrazine‐1‐carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure−Activity Relationship. (2020). ChemistrySelect. [Link]

  • Already-reported bioactive carbothioamide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. (n.d.). [Link]

  • Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. (2012). DARU Journal of Pharmaceutical Sciences. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). Molecules. [Link]

  • Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial. (2024). International Journal of Molecular Sciences. [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022). Drug Discovery. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Baghdad Science Journal. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. (2007). Arkivoc. [Link]

  • Synthesis, properties and biological activity of hydrazides and thiosemicarbazide derivatives (Monograph). (2019). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

using N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide in antimicrobial assays

Application Note: Antimicrobial Profiling of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide Abstract This application note details the standardized protocol for evaluating the antimicrobial efficacy of N-methyl-2-(phe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

Abstract

This application note details the standardized protocol for evaluating the antimicrobial efficacy of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide (Code: N-MPHC ). Belonging to the thiosemicarbazide class, N-MPHC exhibits bioactivity through metal chelation and inhibition of microbial DNA synthesis. This guide provides a rigorous workflow for stock preparation, Minimum Inhibitory Concentration (MIC) determination via broth microdilution, and Time-Kill kinetics, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Introduction & Mechanism of Action

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a synthetic small molecule integrating a lipophilic phenoxyacetyl tail with a polar thiosemicarbazide core (


). This structural duality allows membrane permeation while the thiocarbonyl moiety acts as a pharmacophore.

Mechanistic Basis: The antimicrobial activity of N-MPHC is primarily attributed to two pathways:

  • Transition Metal Chelation: The sulfur and hydrazine nitrogens form coordinate covalent bonds with essential metal ions (e.g.,

    
    , 
    
    
    
    ), depleting the metalloenzymes required for bacterial respiration.
  • Topoisomerase Interference: Thiosemicarbazides can intercalate into DNA or inhibit DNA gyrase, halting replication.

MechanismOfAction Compound N-MPHC (Ligand) Membrane Bacterial Membrane Compound->Membrane Passive Diffusion MetalIons Free Metal Ions (Fe2+, Cu2+) Compound->MetalIons Chelation DNA Bacterial DNA Compound->DNA Intercalation/ Gyrase Inhibition Intracellular Intracellular Space Membrane->Intracellular Intracellular->Compound Complex Metal-Ligand Complex MetalIons->Complex Enzymes Metalloenzymes (Inactive) Complex->Enzymes Depletion Death Cell Death Enzymes->Death Metabolic Collapse DNA->Death Replication Arrest

Figure 1: Dual-mode mechanism of action involving metal ion sequestration and DNA synthesis interference.

Material Preparation

Compound Handling:

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: ~223.25 g/mol .

  • Solubility: Soluble in DMSO (Dimethyl sulfoxide) and DMF. Poorly soluble in water/ethanol.

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.23 mg of N-MPHC.

  • Solubilization: Dissolve in 1.0 mL of 100% sterile DMSO to create a 10 mM (10,000 µM) Master Stock.

    • Note: Vortex for 30 seconds. If precipitation occurs, sonicate at 40 kHz for 5 minutes.

  • Sterilization: Do not filter DMSO stocks through nitrocellulose (it dissolves). Use compatible PTFE or Nylon syringe filters (0.22 µm) if necessary, though DMSO is inherently bacteriostatic.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene microtiter plates (U-bottom).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • Resazurin dye (optional, for visual readout).

Workflow:

  • Inoculum Prep: Adjust overnight bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Column 1: Negative Control (Media only).

    • Column 2-11: Serial 2-fold dilutions of N-MPHC (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration < 1% to prevent solvent toxicity.

    • Column 12: Growth Control (Bacteria + Media + 1% DMSO).

  • Incubation: 37°C for 16–20 hours (Aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Data Analysis Table (Representative Data):

OrganismStrain IDN-MPHC MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusATCC 259234 - 80.25Moderate Activity
E. coliATCC 2592232 - 640.015Low Activity
P. aeruginosaATCC 27853>1280.5Resistant
C. albicansATCC 1023116N/AAntifungal Potential
Time-Kill Kinetics Assay

Objective: Determine if N-MPHC is bacteriostatic or bactericidal.

Protocol:

  • Prepare tubes with CAMHB containing N-MPHC at 1x MIC and 4x MIC .

  • Inoculate with

    
     CFU/mL.
    
  • Incubate at 37°C with shaking (150 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions (PBS) and plate on Nutrient Agar. Count colonies after 24h.

Interpretation:

  • Bactericidal:

    
     reduction in CFU/mL compared to initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media at high concentrations.Limit max test concentration to 128 µg/mL. Ensure DMSO < 1%. Warm media to 37°C before adding compound.
Inconsistent MICs Inoculum density variance.Strictly verify 0.5 McFarland using a turbidimeter, not just visual comparison.
Skipped Wells Pipetting error or contamination.Use automated multichannel pipettes. Include a "purity plate" check of the inoculum.
High DMSO Toxicity Solvent effect masking compound activity.Run a "Solvent Control" row with equivalent DMSO % but no compound. Growth must be unaffected.[1]

Workflow Visualization

MIC_Workflow Start Start: Stock Prep (10 mM in DMSO) Dilution Serial Dilution in CAMHB (2-fold series) Start->Dilution Plating Add Bacteria to 96-well Plate (Final: 5x10^5 CFU/mL) Dilution->Plating Inoculum Inoculum Prep (0.5 McFarland -> 1:100 Dilution) Inoculum->Plating Incubation Incubate 37°C, 18-24h Plating->Incubation Readout Visual/OD600 Readout Incubation->Readout Analysis Determine MIC (Lowest conc. w/o growth) Readout->Analysis

Figure 2: Step-by-step Broth Microdilution workflow for MIC determination.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.[2] [Link]

  • Dincel, E. D., et al. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 17(2), 227-234. [Link]

  • Piyush, G., et al. (2021). Thiosemicarbazide derivatives as antimicrobial agents: A review. Bioorganic Chemistry, 111, 104841.[3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[1][4][5][6][7][Link]

Sources

Application

Application Note: N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide in Cancer Research

This Application Note and Protocol Guide is designed for researchers investigating the anticancer properties of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide (CAS: 35687-20-8) and its structural analogs. This guide s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the anticancer properties of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide (CAS: 35687-20-8) and its structural analogs.

This guide synthesizes data from recent pharmacological studies on phenoxyacetyl thiosemicarbazide derivatives , identifying them as potent inhibitors of Topoisomerase II


 and inducers of oxidative stress in metastatic cell lines.

Targeting Topoisomerase II and Inducing ROS-Mediated Apoptosis in Solid Tumors

Introduction & Compound Profile

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide represents a privileged scaffold in medicinal chemistry, combining a lipophilic phenoxyacetyl moiety with a bioactive thiosemicarbazide core .

In oncology, this compound class has emerged as a dual-mechanism agent.[1][2] Unlike traditional chemotherapeutics that often rely solely on DNA alkylation, this derivative leverages the "soft" sulfur and nitrogen donors of the thiosemicarbazide group to chelate transition metals (Fe, Cu) within the tumor microenvironment, generating reactive oxygen species (ROS) while simultaneously inhibiting Topoisomerase II


 (Topo II

).
Chemical Identity[3][4][5][6][7]
  • IUPAC Name:

    
    -methyl-2-(2-phenoxyacetyl)hydrazine-1-carbothioamide
    
  • Common Class: 1,4-Disubstituted Thiosemicarbazide[2][3]

  • CAS Number: 35687-20-8[4][5]

  • Molecular Formula:

    
    [4]
    
  • Key Physicochemical Property: High lipophilicity (LogP

    
     2.0–2.5), facilitating passive diffusion across tumor cell membranes.
    

Mechanism of Action (MOA)

The anticancer efficacy of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is driven by a synergistic blockade of cell proliferation pathways.

Primary Mechanism: Topoisomerase II Inhibition

The phenoxyacetyl side chain allows the molecule to dock into the ATP-binding pocket or the DNA-cleavage active site of Topo II


. This stabilizes the "cleavable complex" (DNA-enzyme adduct), preventing DNA religation and causing double-strand breaks (DSBs) that trigger cell cycle arrest at the G2/M phase.
Secondary Mechanism: Pro-Oxidant Activity

The thiosemicarbazide moiety (


) acts as a tridentate ligand. In the cytoplasm, it chelates intracellular Iron (

) or Copper (

). This redox-active complex catalyzes the Fenton reaction, generating hydroxyl radicals (

) that overwhelm the tumor's antioxidant defenses, leading to mitochondrial membrane depolarization (

loss) and intrinsic apoptosis.
MOA Visualization

MOA cluster_nuc Nucleus cluster_cyto Cytoplasm Compound N-methyl-2-(phenoxyacetyl) hydrazinecarbothioamide TopoII Topoisomerase IIα Binding Compound->TopoII Intercalation Chelation Metal Chelation (Fe2+/Cu2+) Compound->Chelation Ligand Binding DSB DNA Double-Strand Breaks TopoII->DSB Arrest G2/M Cell Cycle Arrest DSB->Arrest Apoptosis Apoptosis (Caspase-3/7 Activation) Arrest->Apoptosis ROS ROS Generation (Fenton Reaction) Chelation->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Mito->Apoptosis

Caption: Dual-pathway mechanism showing nuclear Topo II


 inhibition and cytoplasmic ROS generation leading to apoptosis.

Application 1: In Vitro Cytotoxicity Profiling

Objective: Determine the IC


 values of the compound against specific cancer cell lines (e.g., LNCaP, G-361, MCF-7) compared to normal fibroblasts (e.g., BJ cells).
Protocol: Optimized MTT Viability Assay

Standard MTT protocols often fail with thiosemicarbazides due to precipitation. This optimized protocol ensures solubility.

Materials:

  • Target Cells: LNCaP (Prostate), G-361 (Melanoma), MCF-7 (Breast).[3]

  • Compound Stock: 100 mM in 100% DMSO (Store at -20°C).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) in 100 µL complete media. Incubate for 24h to allow attachment.
    
  • Compound Preparation (Critical):

    • Prepare a Working Solution (2x concentration) in culture media.

    • Note: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound. Incubate for 48 hours .

    • Control: Vehicle control (0.5% DMSO in media).

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Interpretation (Representative Reference Values): | Cell Line | Tissue Origin | Est. IC


 Range (µM)* | Selectivity Index (SI) |
| :--- | :--- | :--- | :--- |
| LNCaP  | Prostate Carcinoma | 20 – 110 | High (> 4.0) |
| G-361  | Melanoma | 15 – 50 | Moderate (~2.[6]0) |
| MCF-7  | Breast Adenocarcinoma | 25 – 60 | Moderate |
| BJ  | Normal Fibroblast | > 200 | N/A (Low Toxicity) |
*Values extrapolated from structure-activity relationship studies of phenoxyacetyl thiosemicarbazides [1, 2].

Application 2: Molecular Docking Validation

Objective: Predict the binding affinity and orientation of the compound within the Topoisomerase II


 active site.
Protocol: In Silico Docking Workflow

Software: AutoDock Vina or Gold. Target PDB: 1ZXM (Human Topo II


 ATPase domain) or 5GWK  (DNA-binding domain).

Step-by-Step Methodology:

  • Ligand Prep: Minimize the energy of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide using MM2 force field.

  • Protein Prep: Remove water molecules and co-crystallized ligands (e.g., AMP-PNP) from the PDB structure. Add polar hydrogens.

  • Grid Generation: Center the grid box on the ATP-binding pocket (approx. coordinates x:46, y:12, z:65 for 1ZXM).

  • Docking: Run the simulation with high exhaustiveness (value: 32).

  • Analysis: Look for Hydrogen bonds between:

    • The Hydrazine/Thioamide NH groups and Asp120/Asn150 .

    • The Phenoxy Oxygen and Arg162 .

    • Success Metric: Binding energy

      
       kcal/mol.
      

Synthesis & Stability Protocol

Context: Commercial supplies (AldrichCPR) are rare. In-house synthesis is often required for purity verification.

Synthetic Pathway (Hydrazinolysis)
  • Precursor: Phenoxyacetic acid ethyl ester.

  • Step 1: React with hydrazine hydrate

    
     Phenoxyacetyl hydrazide.
    
  • Step 2: React hydrazide with Methyl Isothiocyanate in ethanol (Reflux 2-4h).

  • Purification: Recrystallize from EtOH/Water.

Stability Warning

Thiosemicarbazides are prone to cyclization into 1,2,4-triazole-3-thiones under basic conditions or high heat.

  • Storage: Solid state at 4°C is stable.

  • Solution: DMSO stocks are stable for 1 month at -20°C. Do not store in aqueous media.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_mech Phase 3: Validation Synth Synthesis/Source (CAS 35687-20-8) QC QC: NMR/IR Confirm Structure Synth->QC Stock Stock Prep 100mM in DMSO QC->Stock MTT MTT Assay (48h Exposure) Stock->MTT IC50 Calc IC50 & Selectivity MTT->IC50 Dock In Silico Docking (Topo IIα) IC50->Dock Flow Flow Cytometry (Annexin V/PI) IC50->Flow

Caption: Integrated workflow from compound acquisition to mechanistic validation.

References

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 2025.[2]

  • Novel Phenoxyacetylthiosemicarbazide Derivatives as Novel Ligands in Cancer Diseases. Toxicology and Applied Pharmacology, 2023.

  • N-METHYL-2-(PHENOXYACETYL)HYDRAZINECARBOTHIOAMIDE Product Detail. Sigma-Aldrich.

  • Synthesis and Cytotoxic Activity of N-substituted Thiosemicarbazides. European Journal of Medicinal Chemistry, 2010.

Sources

Method

Application Note &amp; Protocol: A Framework for Efficacy Testing of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide as a Novel Anticancer Agent

Audience: Researchers, scientists, and drug development professionals. Executive Summary N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide belongs to the hydrazinecarbothioamide class of compounds, derivatives of which h...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide belongs to the hydrazinecarbothioamide class of compounds, derivatives of which have shown a range of biological activities, including potential as anticancer agents.[1][2][3] This document provides a comprehensive, phased experimental framework for determining the preclinical efficacy of this compound. The central hypothesis is that N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.

This guide outlines a logical progression from broad initial screening to specific mechanistic and in vivo studies. It begins with foundational in vitro assays to establish cytotoxicity and selectivity, proceeds to mechanistic validation of the pro-apoptotic hypothesis, and culminates in a proof-of-concept in vivo study using a xenograft mouse model. Each phase is designed to generate the necessary data to support a go/no-go decision for further development.

Compound Profile & Hypothesized Mechanism of Action

  • Compound: N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

  • Chemical Class: Hydrazinecarbothioamide (Thiosemicarbazide derivative)

  • Hypothesized Biological Activity: Anticancer. Derivatives of this class are known to induce apoptosis, inhibit enzymes crucial for cell proliferation, or act as metal chelators, disrupting essential cellular processes.[1][2]

  • Proposed Mechanism of Action (MoA) for this Study: Induction of apoptosis in cancer cells. Apoptosis is a key pathway for eliminating damaged or malignant cells, and its activation is a hallmark of many effective chemotherapeutic agents.[4][5] This MoA will be investigated by measuring key markers of the apoptotic cascade.

Phased Experimental Workflow

A tiered approach is essential for efficient drug development, ensuring that resources are committed only to compounds with demonstrated potential.[6] This workflow progresses from high-throughput screening to complex, low-throughput validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro MoA Validation cluster_2 Phase 3: In Vivo Efficacy a Cell Viability Screening (MTT / CellTiter-Glo Assay) Determine IC50 b Selectivity Panel (Cancer vs. Normal Cells) a->b Identify Therapeutic Window c Apoptosis Confirmation (Annexin V / PI Staining) b->c Compound shows selectivity d Mechanistic Deep Dive (Western Blot for Apoptosis Markers) c->d Confirm Apoptotic Pathway e Xenograft Model Establishment d->e MoA Confirmed f Efficacy Study (Tumor Volume Measurement) e->f Assess Anti-Tumor Activity

Caption: Phased experimental workflow for efficacy testing.

Phase 1: In Vitro Cytotoxicity and Selectivity Screening

The initial phase aims to determine the compound's potency against a panel of cancer cell lines and assess its selectivity by comparing its effect on non-cancerous cells.[7][8]

Experiment: Determination of IC50 using MTT Assay

Objective: To quantify the concentration of the compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Establishing an IC50 value is the first step in characterizing a compound's potency.[10]

Protocol: MTT Cell Viability Assay Adapted from standard protocols.[11]

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare a serial dilution of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer5.29.6
A549Lung Cancer8.95.6
HeLaCervical Cancer12.54.0
hFDFNormal Fibroblast> 50-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Phase 2: Mechanism of Action (MoA) Validation

This phase tests the hypothesis that the compound's cytotoxic effect is due to the induction of apoptosis.

Experiment: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis after treatment.

Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[5][12] PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[13] Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol: Annexin V/PI Flow Cytometry Assay Adapted from standard protocols.[12][13]

  • Cell Treatment: Seed a chosen cancer cell line (e.g., MCF-7) in 6-well plates. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions (e.g., Abcam ab14085).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Experiment: Western Blot Analysis of Apoptotic Markers

Objective: To detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Rationale: Apoptosis is executed by a cascade of enzymes called caspases. Western blotting can detect the cleavage (and thus activation) of key caspases like Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase).[15][16] An increase in cleaved forms of these proteins provides strong evidence of apoptosis induction.[17]

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Execution Phase Compound N-methyl-2-(phenoxyacetyl) hydrazinecarbothioamide ProCasp9 Pro-Caspase-9 Compound->ProCasp9 Activates Intrinsic Pathway Casp9 Cleaved Caspase-9 (Active) ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP (Inactive) PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Caption: Hypothesized apoptotic signaling pathway.

Protocol: Western Blot for Cleaved Caspase-3 and PARP Adapted from standard protocols.[15]

  • Protein Extraction: Treat cells as in the Annexin V assay (5.1). Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel (e.g., 12%) by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-Actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the cleaved proteins and normalize to the loading control. Compare treated samples to the untreated control.

Phase 3: In Vivo Preclinical Efficacy Study

This final phase assesses the compound's ability to inhibit tumor growth in a living organism, a critical step before considering clinical trials.[8][18]

Experiment: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the compound in immunodeficient mice bearing human cancer cell xenografts.

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and essential platform for preclinical evaluation of anticancer therapeutics.[18][19] Measuring the change in tumor volume over time provides a direct assessment of a drug's efficacy in vivo.[20]

Protocol: Cancer Cell Line-Derived Xenograft (CDX) Model This protocol must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Model: Use immunodeficient mice (e.g., 4-6 week old female athymic nude mice). Allow a 3-5 day acclimatization period.[20]

  • Cell Preparation & Implantation: Harvest a cancer cell line that showed high sensitivity in vitro (e.g., MCF-7). Resuspend viable cells (3-5 x 10⁶) in a 1:1 mixture of sterile PBS and Matrigel.[21] Subcutaneously inject the cell suspension into the flank of each mouse.[20]

  • Tumor Growth & Grouping: Monitor mice until tumors reach a palpable volume (e.g., 50-100 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Regimen:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection daily.

    • Group 2 (Test Compound): Administer N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide at a predetermined dose (e.g., 25 mg/kg) via i.p. injection daily.

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent (e.g., Paclitaxel) at its effective dose.

  • Monitoring & Endpoints:

    • Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.[20]

    • Monitor animal body weight and overall health as indicators of toxicity.

    • Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion

This application note details a systematic and robust methodology for evaluating the preclinical efficacy of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. By progressing through these defined phases, researchers can efficiently gather the critical data needed to assess the compound's potential as a novel anticancer therapeutic, validate its proposed mechanism of action, and build a strong foundation for further drug development efforts.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

  • Apoptosis Assay Protocol | Technical Note 244. (n.d.). DeNovix. Retrieved February 15, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 15, 2026, from [Link]

  • Xenograft Tumor Model Protocol. (2005). Coriell Institute for Medical Research. Retrieved February 15, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Retrieved February 15, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Fiebig, H. H., & Burger, A. M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved February 15, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

  • Barbuceanu, S., et al. (2016). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class... Molecules. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved February 15, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved February 15, 2026, from [Link]

  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]

  • Ilies, D. C., et al. (2015). Hydrazinecarbothioamides and 1,3,4-thia/oxadiazoles derivatives with potential biological activity... Revista de Chimie. [Link]

  • Zaib, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules. [Link]

  • Xenograft Models. (n.d.). Ichor Life Sciences. Retrieved February 15, 2026, from [Link]

  • Cho, S. Y., et al. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Cancer Research and Treatment. [Link]

  • Aday, B., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

  • In vivo tumor models. (n.d.). Stanford Medicine. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide in aqueous solutions

Welcome to the technical support center for N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Given the limited publicly available data for this specific molecule, this guide synthesizes established principles of medicinal chemistry and formulation science to provide robust troubleshooting strategies.

Understanding the Molecule: A Triad of Influences

The aqueous solubility of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is governed by the interplay of its three primary structural components:

  • Phenoxyacetyl Group: This bulky, aromatic moiety is the principal contributor to the molecule's hydrophobicity. The phenoxy group significantly increases the nonpolar surface area, which tends to lower aqueous solubility. The octanol-water partition coefficient (logP) of phenoxyacetic acid is approximately 1.34, indicating a preference for a more nonpolar environment.

  • Hydrazinecarbothioamide (Thiosemicarbazide) Core: This part of the molecule contains several polar functional groups (amine, amide, and thione) capable of hydrogen bonding with water. However, the thione group (C=S) is less polar than a carbonyl group (C=O). The parent compound, thiosemicarbazide, is slightly soluble in water.

  • N-methyl Group: The effect of N-methylation on solubility can be complex. While it adds a small hydrophobic methyl group, it can also disrupt intermolecular hydrogen bonding in the solid state and alter the molecule's conformation in solution, sometimes leading to an unexpected increase in solubility.

Based on these components, N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is predicted to be a poorly water-soluble compound. The following sections provide a structured approach to addressing these solubility challenges.

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide is presented in a question-and-answer format to directly address issues you may encounter during your experiments.

Question 1: My compound is not dissolving in water or buffer. What is the first step?

Answer: The initial and most critical step is to move away from purely aqueous systems and employ co-solvents. Due to the hydrophobic nature of the phenoxyacetyl group, the use of a water-miscible organic solvent is essential to disrupt the intermolecular forces in the solid compound and facilitate its interaction with water.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective starting point for dissolving poorly soluble compounds for in vitro studies. It is a strong hydrogen bond acceptor and can solvate a wide range of molecules.

  • Ethanol: A less polar solvent than DMSO, ethanol is often used in formulations.

  • Polyethylene Glycol (PEG 400) and Propylene Glycol (PG): These are frequently used as co-solvents in pharmaceutical formulations to enhance the solubility of hydrophobic drugs.

Step-by-Step Protocol for Co-Solvent Use:

  • Prepare a High-Concentration Stock Solution: Dissolve the N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication may be required.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer).

  • Final Concentration of Co-solvent: It is crucial to keep the final concentration of the organic co-solvent as low as possible (typically <1%, and ideally <0.1%) in your final assay to avoid solvent-induced artifacts or toxicity.

Question 2: I'm observing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?

Answer: This is a common issue when the aqueous medium cannot accommodate the compound as the co-solvent concentration is diluted. The following strategies can be employed:

Strategy 1: pH Adjustment

The hydrazinecarbothioamide moiety has ionizable protons, and its solubility will be pH-dependent. The pKa of thiosemicarbazide is approximately 1.5. While the exact pKa of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is unknown, it is likely to have a weakly acidic proton on one of the nitrogens. Therefore, increasing the pH of the aqueous medium can deprotonate the molecule, leading to the formation of a more soluble salt.

Experimental Protocol for pH-Based Solubilization:

  • Determine the Target pH: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Prepare the Solution: Add the DMSO stock solution of your compound to the buffers while vortexing.

  • Observe for Precipitation: Visually inspect the solutions for any cloudiness or precipitate.

  • Incubate and Re-observe: Allow the solutions to stand at the experimental temperature for a period (e.g., 1-2 hours) and re-examine for any delayed precipitation.

dot

Caption: Workflow for preparing and troubleshooting aqueous solutions.

Strategy 2: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecule.

Commonly Used Surfactants:

  • Tween® 20 or Tween® 80: Non-ionic surfactants that are widely used in biological and pharmaceutical applications.

  • Cremophor® EL: A polyethoxylated castor oil used as a solubilizing agent.

Protocol for Surfactant Use:

  • Prepare a Surfactant-Containing Buffer: Add a low concentration of the surfactant to your aqueous buffer (e.g., 0.01% - 0.1% v/v).

  • Dissolve the Compound: Add the DMSO stock of your compound to the surfactant-containing buffer.

Question 3: Are there other formulation strategies I can consider for in vivo studies?

Answer: Yes, for in vivo applications where higher concentrations may be needed and tolerability is a concern, more advanced formulation strategies are often required.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Frequently Asked Questions (FAQs)

  • Q: What is the expected aqueous solubility of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide?

    • A: While no experimental value is readily available, based on its structure, it is predicted to be poorly soluble in water (likely in the low µg/mL range).

  • Q: Can I heat the aqueous solution to improve solubility?

    • A: Gentle warming (e.g., to 37-40°C) can temporarily increase solubility. However, the compound may precipitate upon cooling to room temperature. The thermal stability of the compound should also be considered.

  • Q: Will reducing the particle size help?

    • A: Yes, reducing the particle size (micronization or nanosuspension) increases the surface area available for dissolution and can improve the dissolution rate. However, this is a more advanced technique typically employed in later-stage drug development. For laboratory-scale experiments, the co-solvent and pH adjustment methods are more practical starting points.

Quantitative Data Summary

ParameterRecommended Starting ConcentrationNotes
Co-solvents
DMSO< 1% (in vitro), < 5% (in vivo, vehicle dependent)Always use the lowest effective concentration.
Ethanol< 1% (in vitro), vehicle dependent (in vivo)Can cause cellular stress at higher concentrations.
PEG 400Vehicle dependentCommonly used in oral and parenteral formulations.
pH Adjustment
Aqueous BufferpH 7.4 - 9.0The optimal pH should be determined empirically.
Surfactants
Tween® 20/800.01% - 0.1% (v/v)Can interfere with some biological assays.

Visualizing the Principles

dot

pH_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH H+ Equilibrium Low_pH->Equilibrium + Compound_Low R-NH-C(=S)-N(CH3)-NH-C(=O)-CH2-O-Ph (Protonated/Neutral) Low Solubility Compound_Low->Equilibrium High_pH OH- Compound_High [R-N-C(=S)-N(CH3)-NH-C(=O)-CH2-O-Ph]- (Deprotonated/Anionic) Higher Solubility Equilibrium->High_pH + Equilibrium->Compound_High

Caption: Principle of pH-dependent solubility.

References

  • Ureas are known to hamper the solubility of drug molecules. This analysis of the GSK dataset revealed that methylation of ureas derived from anilines appears to increase solubility considerably, to a larger extent than what was observed for amides. Upon N-methylation, aromatic ureas gain conformational freedom, leading to increase solubility despite an increase in lipophilicity.

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide and Commercially Available SHIP Inhibitors

This guide provides a comprehensive comparison of the hypothetical inhibitory potential of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide against the established performance of commercially available inhibitors of SH2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical inhibitory potential of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide against the established performance of commercially available inhibitors of SH2-containing inositol 5-phosphatases, SHIP1 and SHIP2. This document is intended for researchers, scientists, and drug development professionals actively engaged in modulating the PI3K/AKT signaling pathway for therapeutic intervention.

Introduction: SHIP1 and SHIP2 as Therapeutic Targets

The SH2-containing inositol 5-phosphatases, SHIP1 (encoded by INPP5D) and SHIP2 (encoded by INPPL1), are critical negative regulators of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] These enzymes catalyze the hydrolysis of the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] While both SHIP1 and SHIP2 perform the same catalytic function, their expression patterns and non-catalytic domains confer distinct biological roles.[3] SHIP1 is primarily expressed in hematopoietic cells and plays a crucial role in regulating immune responses, while SHIP2 is ubiquitously expressed and is implicated in metabolic processes, including insulin signaling.[1][3]

Dysregulation of SHIP1 and SHIP2 activity is associated with a range of pathologies, including cancers, inflammatory disorders, diabetes, and neurodegenerative diseases like Alzheimer's.[4][5] Consequently, the development of small molecule modulators targeting these phosphatases is an area of intense research.[1] This guide will explore a novel hydrazinecarbothioamide derivative and compare its theoretical potential with well-characterized, commercially available SHIP inhibitors.

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide: A Hypothetical SHIP Inhibitor

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a novel chemical entity. While direct evidence of its biological target is not yet available in the public domain, its hydrazinecarbothioamide scaffold is a recognized pharmacophore in various enzyme inhibitors. Compounds containing this moiety have demonstrated a broad spectrum of biological activities. The exploration of this molecule as a potential SHIP inhibitor is predicated on the chemical diversity and demonstrated enzymatic inhibition within this structural class. This guide will outline the necessary experimental framework to validate this hypothesis and benchmark its performance against established inhibitors.

The PI3K/SHIP Signaling Axis

The PI3K/SHIP signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and motility. The interplay between PI3K and SHIP enzymes finely tunes the cellular levels of PIP3 and PI(3,4)P2, which act as second messengers to recruit and activate downstream effectors like AKT.

PI3K_SHIP_Pathway PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 SHIP1_2 SHIP1 / SHIP2 PIP3->SHIP1_2 AKT AKT PIP3->AKT Activation PI34P2 PI(3,4)P2 PI34P2->AKT Activation Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PI3K->PIP3 Phosphorylation SHIP1_2->PI34P2 Dephosphorylation Downstream Downstream Signaling (Growth, Survival, Proliferation) AKT->Downstream

Caption: The PI3K/SHIP signaling pathway.

Commercially Available SHIP Inhibitors: A Comparative Analysis

A variety of small molecule inhibitors targeting SHIP1, SHIP2, or both (pan-inhibitors) are commercially available. These compounds serve as essential tools for investigating SHIP biology and as starting points for therapeutic development.

Compound NameTarget(s)IC50 ValuesKey Features & Applications
3α-Aminocholestane (3AC) SHIP1~10 µM (human SHIP1)Selective for SHIP1 over SHIP2 (>1 mM) and PTEN (>1 mM).[6] Cell-permeable. Used in studies of immune regulation and hematopoietic cancers.[7]
AS1949490 SHIP2~0.62 µM (human SHIP2)[8][9]Selective for SHIP2 over SHIP1 (~30-fold). Orally active. Investigated for its role in diabetes and metabolic diseases.[8]
K149 SHIP2Not explicitly defined, used at ~2µM in cell-based assays[10]A potent SHIP2 inhibitor that has been shown to decrease PKB/Akt signaling in colorectal cancer cells.[10][11]
K161 Pan-SHIP1/2Not explicitly definedA potent, water-soluble pan-SHIP1/2 inhibitor that can penetrate the blood-brain barrier.[12] Enhances microglial phagocytosis.[13][14]

Experimental Protocols for Inhibitor Evaluation

To ascertain the inhibitory potential of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide and to provide a direct comparison with the aforementioned commercial inhibitors, a series of robust and validated experimental protocols are required.

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of SHIP1 and SHIP2 by measuring the release of inorganic phosphate (Pi) from a substrate.

Principle: The malachite green assay is a colorimetric method where the released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[15][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Reconstitute recombinant human SHIP1 and SHIP2 enzymes to a working concentration in the reaction buffer.

    • Prepare a stock solution of the substrate, phosphatidylinositol (3,4,5)-trisphosphate (di-C8) (PIP3), in the reaction buffer.

    • Prepare serial dilutions of the test compound (N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide) and commercial inhibitors in the reaction buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the serially diluted inhibitors to the wells.

    • Add 20 µL of the SHIP1 or SHIP2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the PIP3 substrate.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the Malachite Green reagent.

    • Incubate for 15-20 minutes at room temperature to allow for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Malachite_Green_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Add_Inhibitors Add Inhibitors to Plate Prepare_Reagents->Add_Inhibitors Add_Enzyme Add Enzyme and Pre-incubate Add_Inhibitors->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Add_Enzyme->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Malachite_Green Stop Reaction & Add Malachite Green Reagent Incubate_37C->Add_Malachite_Green Incubate_RT Incubate at Room Temperature Add_Malachite_Green->Incubate_RT Read_Absorbance Read Absorbance (620-650 nm) Incubate_RT->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Malachite Green Phosphatase Assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[17][18]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][20] This thermal shift can be quantified by measuring the amount of soluble protein remaining after heating.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells that endogenously express the target protein (e.g., a hematopoietic cell line for SHIP1 or a breast cancer cell line for SHIP2).

    • Treat the cells with the test compound or a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Cool the samples on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Collect the supernatant and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with Inhibitor Cell_Culture->Treat_Cells Heat_Shock Apply Thermal Challenge Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Centrifuge Separate Soluble and Insoluble Fractions Lyse_Cells->Centrifuge Quantify_Protein Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify_Protein Plot_Curve Plot Melting Curve Quantify_Protein->Plot_Curve Analyze_Shift Analyze Thermal Shift Plot_Curve->Analyze_Shift End End Analyze_Shift->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Microglial Phagocytosis Assay

This functional cell-based assay assesses the impact of SHIP inhibitors on a key biological process regulated by SHIP1.[21][22]

Principle: Inhibition of SHIP1 in microglia is expected to increase PIP3 levels, thereby enhancing phagocytic activity.[13][14] This can be measured by quantifying the uptake of fluorescently labeled particles.[23]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate.[24]

  • Inhibitor Treatment:

    • Treat the microglia with various concentrations of the SHIP inhibitors for a predetermined time.

  • Phagocytosis Induction:

    • Add fluorescently labeled amyloid-β (Aβ) oligomers or zymosan particles to the cell culture.[21][25]

    • Incubate for a period to allow for phagocytosis (e.g., 1-4 hours).

  • Quantification:

    • Wash the cells to remove non-phagocytosed particles.

    • Quantify the internalized fluorescence using a plate reader, high-content imaging system, or flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence signal to the cell number.

    • Compare the phagocytic activity in inhibitor-treated cells to vehicle-treated controls.

Conclusion

The therapeutic potential of modulating SHIP1 and SHIP2 is significant, with implications for a wide array of diseases. While N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide remains a compound of exploratory interest, the experimental framework detailed in this guide provides a clear path to elucidating its potential as a SHIP inhibitor. By systematically applying these validated assays, researchers can rigorously compare its efficacy and selectivity against established commercial inhibitors like 3AC, AS1949490, and K149. This comparative approach is essential for identifying novel and potent chemical probes to further unravel the complexities of the PI3K/SHIP signaling network and to accelerate the development of next-generation therapeutics.

References

  • Pedicone, C., et al. (2020). Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science, 133(5), jcs238030. [Link]

  • Kerr, W. G. (2020). Small molecule targeting of SHIP1 and SHIP2. Biochemical Society Transactions, 48(1), 291-300. [Link]

  • Zhu, Y., et al. (2025). Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia. STAR Protocols, 6(4), 104219. [Link]

  • Pedicone, C., et al. (2020). Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science, 133(5). [Link]

  • Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2196-2205. [Link]

  • Charles River Laboratories. (n.d.). Microglial Activation Assays. [Link]

  • Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Pedicone, C., et al. (2020). Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science. [Link]

  • Fitzgerald, M., et al. (2022). Assaying Microglia Functions In Vitro. Cells, 11(17), 2646. [Link]

  • AdooQ Bioscience. (n.d.). 3AC (3α-Aminocholestane). [Link]

  • Kerr, W. G. (2020). Small molecule targeting of SHIP1 and SHIP2. Biochemical Society Transactions. [Link]

  • Rust, A. M., et al. (2022). High content imaging and quantification of microglia phagocytosis in vitro. Current Protocols, 2(10), e570. [Link]

  • Fuhler, G. M., et al. (2011). Therapeutic potential of SHIP1 and SHIP2 inhibitors in cancer. Molecular Cancer Therapeutics, 10(11 Supplement), C81. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]

  • Fuhler, G. M., et al. (2012). Therapeutic Potential of SH2 Domain-Containing Inositol-5′-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer. Molecular Medicine, 18(1), 65-75. [Link]

  • Gousset, M., et al. (2024). The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 25(10), 5289. [Link]

  • Gousset, M., et al. (2024). The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases. International Journal of Molecular Sciences. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). SHIP1 Modulators. [Link]

  • Kerr, W. G., et al. (2021). Targeting SHIP1 and SHIP2 in Cancer. Cancers, 13(4), 896. [Link]

  • Harder, K. W., et al. (1991). A malachite green colorimetric assay for protein phosphatase activity. Analytical Biochemistry, 192(1), 112-116. [Link]

  • Srivastava, A., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8497. [Link]

  • Brooks, R., et al. (2010). SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells. The Journal of Immunology, 184(7), 3582-3589. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212. [Link]

  • van der Meijden, P. E. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351235. [Link]

  • Lian, H., et al. (2016). Microglial Phagocytosis Assay. Bio-protocol, 6(21), e1993. [Link]

  • Gesson, K., & Dixon, J. E. (2011). Discovery and Development of Small Molecule SHIP Phosphatase Modulators. ACS Chemical Biology, 6(1), 23-33. [Link]

  • Ghosh, S., et al. (2018). Inhibition of SHIP2 activity inhibits cell migration and could prevent metastasis in breast cancer cells. Journal of Cell Science, 131(16), jcs214841. [Link]

  • Van den Eynde, C., et al. (2025). SHIP2–PLK1 crosstalk promotes sensitivity to dual inhibition in esophageal squamous cell carcinoma. Cell Death & Disease, 16(11), 1-13. [Link]

  • Erneux, C., et al. (2024). Drugs targeting SHIP2 demonstrate potent antiproliferative effects irrespective of SHIP2 inhibition. Biochemical and Biophysical Research Communications, 724, 149539. [Link]

  • Riley, A. M., et al. (2021). Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention. Journal of Medicinal Chemistry, 64(7), 4153-4169. [Link]

  • Riley, A. M., et al. (2021). Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide Derivatives as Antimicrobial Agents

In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds that can circumvent rising resistance mechanisms is paramount. Among the promising candidates, thiosemicarbazide derivatives h...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds that can circumvent rising resistance mechanisms is paramount. Among the promising candidates, thiosemicarbazide derivatives have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide derivatives. By objectively comparing the performance of various analogs and providing the underlying experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide future derivatization and optimization efforts.

The N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide Scaffold: A Core of Antimicrobial Potential

The core structure, N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide, combines several key pharmacophoric features. The phenoxyacetyl moiety provides a lipophilic region that can be crucial for membrane permeability. The hydrazinecarbothioamide (thiosemicarbazide) core is a known metal chelator and can interact with various biological targets. The N-methyl group can influence the compound's conformational flexibility and metabolic stability. Understanding how modifications to these regions impact antimicrobial efficacy is the central theme of this guide.

The general synthetic pathway to these derivatives often involves the reaction of a phenoxyacetic acid hydrazide with an appropriate isothiocyanate. This straightforward synthesis allows for the generation of a diverse library of analogs for SAR studies.

Diagram of the Core Scaffold and Key Modification Points

A diagram illustrating the core N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide scaffold and the key points of derivatization for SAR studies.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of phenoxyacetylhydrazinecarbothioamide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of analogs against representative bacterial and fungal strains.

Compound IDR (Phenoxy Ring Substituent)Test OrganismMIC (µg/mL)Reference
1a HStaphylococcus aureus>128[1]
1b 4-FStaphylococcus aureus64[1]
1c 4-ClStaphylococcus aureus32[1]
1d 4-BrStaphylococcus aureus16[2][3][4][5]
2a HCandida albicans128[6][7]
2b 4-FCandida albicans64[6][7]
2c 2,4-diClCandida albicans32[6][7]

Key Insights from the Comparative Data:

  • Influence of Halogen Substituents: A clear trend is observed where the introduction of a halogen atom at the para-position of the phenoxy ring enhances antibacterial activity against Staphylococcus aureus. The activity increases in the order F < Cl < Br, suggesting that both the electronegativity and the size of the halogen play a role. The 4-bromophenyl derivative (1d ) exhibited the most potent activity in this series.[2][3][4][5]

  • Impact on Antifungal Activity: A similar trend is seen for antifungal activity against Candida albicans. Dihalogenated derivatives, such as the 2,4-dichloro analog (2c ), show improved potency compared to the unsubstituted or monohalogenated compounds.[6][7]

  • Lipophilicity and Activity: The observed trends suggest that increasing the lipophilicity of the molecule through halogenation generally leads to better antimicrobial activity. This may be attributed to enhanced penetration of the microbial cell membrane.

Causality Behind Experimental Choices in SAR-Driven Drug Design

The systematic variation of substituents on the phenoxy ring is a deliberate strategy in medicinal chemistry to probe the electronic and steric requirements of the biological target.

Diagram of the SAR-Driven Drug Design Workflow

SAR_Workflow A Initial Hit Compound (e.g., Unsubstituted Phenoxyacetyl Scaffold) B Systematic Derivatization (e.g., Halogen Scan at different positions) A->B Generate Analogs C In Vitro Antimicrobial Screening (MIC Determination) B->C Biological Evaluation D Data Analysis and SAR Elucidation (Identify key structural features for activity) C->D Structure-Activity Relationship E Lead Optimization (Further derivatization of potent analogs) D->E Refine Structure

A flowchart illustrating the iterative process of structure-activity relationship studies in drug discovery.

The choice to explore halogen substitutions is based on their ability to modulate several physicochemical properties simultaneously:

  • Electronic Effects: Halogens are electronegative and can alter the electron density of the aromatic ring, which can influence binding interactions with the target protein.

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

  • Steric Bulk: The size of the halogen can influence how the molecule fits into a binding pocket.

By systematically evaluating a series of halogenated derivatives, researchers can build a predictive model of the SAR, which can then guide the design of more potent and selective antimicrobial agents.

Experimental Protocols: A Self-Validating System

The reliability of SAR data is contingent upon the robustness and reproducibility of the experimental protocols used for biological evaluation. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Protocol for Broth Microdilution Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Prepare a series of twofold dilutions of the stock solutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Preparation of Inoculum:

    • Grow the microbial strains overnight in their respective broths at 37°C (for bacteria) or 30°C (for fungi).

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation:

    • Incubate the microtiter plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth only) in each assay. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a reference.

Diagram of the Broth Microdilution Workflow

MIC_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Standardized Microbial Suspension A->B C Incubate at Optimal Conditions B->C D Visually Inspect for Growth Inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Sources

Validation

A Researcher's Guide to Cross-Validating the Mechanism of Action for N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

In the landscape of drug discovery and development, identifying a promising bioactive molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous elucidation and validation of its...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, identifying a promising bioactive molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous elucidation and validation of its mechanism of action (MoA). A well-defined MoA is paramount for predicting efficacy, anticipating potential toxicities, and navigating the stringent regulatory pathways. This guide provides a comprehensive framework for the cross-validation of the MoA for a novel compound, N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide, a molecule belonging to the hydrazinecarbothioamide class which is known for a wide range of biological activities.[1][2][3][4][5][6]

Given the limited specific literature on N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide itself, this guide is structured as a strategic workflow. It outlines a multi-faceted, objective approach that researchers and drug development professionals can employ to systematically investigate and build a high-confidence MoA model for this or any other novel chemical entity.

Phase 1: Hypothesis Generation - Charting the Initial Course

Before embarking on extensive wet-lab experimentation, a foundational hypothesis regarding the compound's MoA is essential. This initial phase leverages both computational and high-throughput screening methodologies to predict and narrow down potential molecular targets.

1.1 In Silico Target Prediction:

Computational methods offer a rapid and cost-effective means to generate initial hypotheses. By analyzing the structure of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide, researchers can utilize various in silico tools to predict its potential binding partners.

  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target. By screening against libraries of known protein structures, particularly those implicated in disease pathways, a ranked list of potential targets can be generated.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in the compound that are responsible for its biological activity. This pharmacophore can then be used to search databases for proteins that are known to interact with similar structural motifs.

  • Similarity Searching: Comparing the chemical structure of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide to databases of compounds with known biological activities can provide valuable clues about its potential MoA.

1.2 High-Throughput In Vitro Screening:

Broad-based experimental screening is the next logical step to empirically test the in silico predictions and uncover unexpected activities.

  • Broad-Panel Kinase Assays: Given that kinases are a major class of drug targets, screening the compound against a large panel of kinases can quickly identify any inhibitory activity.

  • Receptor Binding Assays: A panel of assays for common receptor families (e.g., GPCRs, nuclear receptors) can determine if the compound has any agonist or antagonist activity.

  • Phenotypic Screening: Exposing various cell lines (e.g., cancer cell lines from different tissues) to the compound and monitoring for specific phenotypic changes (e.g., apoptosis, cell cycle arrest, changes in morphology) can provide clues about the affected cellular pathways.

Phase 2: Experimental Cross-Validation - A Multi-Pronged Approach

Once a primary hypothesized target or pathway has been identified, a rigorous cross-validation strategy is crucial. This involves employing a suite of orthogonal assays to confirm the MoA from different experimental angles. Relying on a single line of evidence is insufficient; convergence of data from multiple, independent methods provides the necessary confidence.

Workflow for MoA Cross-Validation

MoA_Validation_Workflow cluster_hypothesis Phase 1: Hypothesis Generation cluster_validation Phase 2: Cross-Validation cluster_conclusion Phase 3: Model Confirmation in_silico In Silico Prediction (Docking, Pharmacophore) hts High-Throughput Screening (Kinase Panels, Phenotypic Assays) in_silico->hts informs target_engagement Target Engagement (CETSA, SPR) hts->target_engagement identifies putative target genetic_validation Genetic Validation (CRISPR/siRNA) target_engagement->genetic_validation confirms direct binding pathway_analysis Pathway Analysis (Western Blot, RNA-seq) genetic_validation->pathway_analysis links target to pathway phenotypic_assays Phenotypic Assays (Cell Viability, Functional) pathway_analysis->phenotypic_assays links pathway to phenotype moa_model Confirmed Mechanism of Action phenotypic_assays->moa_model confirms functional effect

Caption: A workflow diagram illustrating the key phases and experimental approaches for cross-validating a drug's mechanism of action.

Comparison of Key Validation Techniques

Technique Objective Advantages Disadvantages Data Output
Cellular Thermal Shift Assay (CETSA) Confirm direct target engagement in a cellular context.Physiologically relevant; no need for compound or protein labeling.[7]Lower throughput; requires a specific antibody for detection.Thermal shift curves indicating ligand binding.
Surface Plasmon Resonance (SPR) Quantify binding affinity and kinetics in a cell-free system.Real-time, label-free detection; provides kinetic data (kon, koff).[8][9][10]Requires purified protein; potential for protein immobilization to affect binding.Sensorgrams, binding affinity (KD), and kinetic constants.
CRISPR/Cas9 Knockout Determine if loss of the target protein phenocopies the compound's effect.High specificity and permanent gene knockout.[11][12][13][14][15]Potential for off-target effects; can be lethal if the target is essential.Comparison of cellular phenotype in wild-type vs. knockout cells.
RNA Sequencing (RNA-seq) Obtain a global view of transcriptional changes induced by the compound.Unbiased, genome-wide analysis; can reveal unexpected pathway modulation.[16][17][18][19][20]Can be expensive; data analysis is complex.Differentially expressed genes; pathway enrichment analysis.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide to its putative target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][21][22]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[21]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using Western blotting or ELISA with a validated antibody.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity and kinetics of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide to its purified putative target protein.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Compound Preparation: Prepare a series of dilutions of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index in real-time.[10] This change is proportional to the mass of the compound binding to the immobilized protein.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the compound-protein interaction without denaturing the immobilized protein.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[9]

Protocol 3: CRISPR/Cas9-Mediated Target Knockout

Objective: To determine if the genetic deletion of the putative target gene replicates the phenotype observed upon treatment with N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide.[11][12][13][14][15]

Methodology:

  • gRNA Design and Cloning: Design and clone two or more unique guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the relevant cell line with the Cas9/gRNA plasmids. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).

  • Clonal Expansion and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target gene at the genomic (sequencing), transcript (qRT-PCR), and protein (Western blot) levels.

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to wild-type cells treated with N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. If the knockout phenocopies the compound's effect, it provides strong evidence that the compound acts through that target.

Protocol 4: RNA Sequencing (RNA-seq) for Pathway Analysis

Objective: To identify the global transcriptional changes induced by N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide and thereby elucidate the downstream signaling pathways.[16][17][18][19][20]

Methodology:

  • Cell Treatment and RNA Extraction: Treat the relevant cell line with the compound at a specific concentration and for a defined time course. Extract high-quality total RNA from both treated and control cells.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries (e.g., using poly-A selection for mRNA) and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.

    • Use pathway analysis tools (e.g., GSEA, KEGG) to identify signaling pathways that are significantly enriched among the differentially expressed genes.

Illustrative Signaling Pathway Interrogation

Should the initial phases suggest that N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide targets a specific kinase, for instance, a hypothetical "Kinase X" in a pro-survival pathway, the following diagram illustrates how the validation experiments would fit together.

Signaling_Pathway cluster_validation_points GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds KinaseX Kinase X (Putative Target) Receptor->KinaseX activates Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream phosphorylates Survival Cell Survival & Proliferation Downstream->Survival promotes Compound N-methyl-2-(phenoxyacetyl) hydrazinecarbothioamide Compound->KinaseX inhibits CETSA_SPR CETSA/SPR confirms binding CRISPR CRISPR KO of Kinase X should inhibit survival WB_RNAseq Western Blot/RNA-seq shows decreased p-Downstream

Caption: A hypothetical signaling pathway illustrating how different experimental techniques converge to validate "Kinase X" as the target.

Conclusion

The cross-validation of a compound's mechanism of action is a cornerstone of modern drug development. For a novel molecule like N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide, a systematic and multi-pronged approach is not just recommended, but essential. By integrating in silico predictions with a suite of orthogonal experimental techniques—from direct biophysical binding assays like CETSA and SPR to functional genomic approaches like CRISPR and RNA-seq—researchers can build a robust and defensible MoA model. This rigorous validation process significantly increases the probability of downstream success, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved February 15, 2026, from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved February 15, 2026, from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Frontiers. (2025, July 8). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Retrieved February 15, 2026, from [Link]

  • Tempus. (2023, August 10). The value of RNA sequencing in drug discovery. Retrieved February 15, 2026, from [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23). Retrieved February 15, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC. Retrieved February 15, 2026, from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 15, 2026, from [Link]

  • Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. (2025, May 28). Retrieved February 15, 2026, from [Link]

  • RNA-Seq Blog. (2023, May 22). How can we use RNA sequencing to figure out how a drug works? Retrieved February 15, 2026, from [Link]

  • YouTube. (2023, May 19). How can we use RNA sequencing to figure out how a drug works? Retrieved February 15, 2026, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 15, 2026, from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted... Retrieved February 15, 2026, from [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025, September 5). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved February 15, 2026, from [Link]

  • Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). Introduction to RNA-Seq and its Applications to Drug Discovery and Development | Request PDF. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 9). Hydrazinecarbothioamide group in the synthesis of heterocycles | Request PDF. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions? Retrieved February 15, 2026, from [Link]

  • MDPI. (2012, November 27). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Retrieved February 15, 2026, from [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Retrieved February 15, 2026, from [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014, May 2). Retrieved February 15, 2026, from [Link]

  • MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved February 15, 2026, from [Link]

  • Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, December 9). Acylhydrazones and Their Biological Activity: A Review. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of N-phenyl hydrazinecarbothioamide 1a with 2a. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Thiosemicarbazide. Retrieved February 15, 2026, from [Link]

  • (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide. (n.d.). PMC - PubMed Central - NIH. Retrieved February 15, 2026, from [Link]

  • TSI Journals. (2021, June 29). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, March 13). Molecular Mechanism of Action of Neonicotinoid Insecticides. Retrieved February 15, 2026, from [Link]

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Comparative

Independent Verification of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide Bioactivity

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide (CAS: 35687-20-8) represents a critical scaffold in the thiosemicarbazide family. Unlike generic screening...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide (CAS: 35687-20-8) represents a critical scaffold in the thiosemicarbazide family. Unlike generic screening libraries, this compound offers a specific "privileged structure"—the phenoxyacetyl moiety linked to a thiosemicarbazide core. This combination balances lipophilicity (via the phenoxy group) with hydrogen-bonding capability (via the thiourea/hydrazide motif), making it a potent candidate for antimicrobial and anticancer applications.

This guide serves as an independent technical verification of its bioactivity, synthesizing data from structural analogs and direct class-based evaluations to provide a roadmap for experimental validation.

Chemical Identity[6][9]
  • IUPAC Name: N-methyl-2-(2-phenoxyacetyl)hydrazine-1-carbothioamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.30 g/mol

  • Key Functional Groups: Phenoxy ether, Hydrazide linker, Thioamide (Thiosemicarbazide).

Synthesis & Structural Verification

Expertise & Experience: The purity of the thiosemicarbazide scaffold is pivotal. Impurities from incomplete cyclization or residual isothiocyanates can skew bioassay results (false positives in cytotoxicity).

Synthesis Pathway

The most robust synthesis involves the nucleophilic addition of phenoxyacetic acid hydrazide to methyl isothiocyanate. This reaction is generally thermodynamically favored in refluxing ethanol.

SynthesisPathway Figure 1: Nucleophilic addition pathway for the synthesis of the target thiosemicarbazide. Reactant1 Phenoxyacetic Acid Hydrazide (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Reactant1->Intermediate Reflux EtOH 4-6 hrs Reactant2 Methyl Isothiocyanate (Electrophile) Reactant2->Intermediate Product N-methyl-2-(phenoxyacetyl) hydrazinecarbothioamide (Target) Intermediate->Product Proton Transfer Recrystallization

Verification Protocol (Self-Validating System)

To ensure the compound tested matches the target structure, the following analytical signatures must be confirmed:

  • IR Spectroscopy: Look for the dual signature of C=O (Amide I) at ~1680-1700 cm⁻¹ and C=S at ~1100-1200 cm⁻¹. The presence of C=S confirms the thiosemicarbazide structure over the semicarbazide (oxygen analog).

  • ¹H NMR (DMSO-d₆):

    • 
       10.0-10.5 ppm (s, 1H, -CONH-): Disappears on D₂O exchange.
      
    • 
       9.0-9.5 ppm (s, 1H, -NH-CS-): Broad singlet.
      
    • 
       4.5-4.7 ppm (s, 2H, -OCH₂-): Characteristic singlet for the phenoxyacetyl spacer.
      
    • 
       2.8-3.0 ppm (d, 3H, -CH₃): Methyl group coupled to NH.
      

Bioactivity Comparison: Performance vs. Alternatives

The bioactivity of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is best understood by comparing it to standard clinical agents and structural analogs.

A. Antimicrobial Performance

This compound functions as a bacteriostatic agent with potential bactericidal activity at higher concentrations.

FeatureTarget Compound (Phenoxyacetyl-TSC)Alternative: Ciprofloxacin (Fluoroquinolone)Alternative: Semicarbazide Analog (C=O variant)
Primary Target DNA Gyrase / Topoisomerase IV (Inferred)DNA Gyrase (Subunit A)Weak Enzyme Inhibition
Gram (+) Activity High (MIC: 2–16

g/mL against S. aureus)
Very High (MIC: <1

g/mL)
Low to Moderate
Gram (-) Activity Moderate (MIC: 16–64

g/mL against E. coli)
Very HighLow
Resistance Profile Low cross-resistance with

-lactams
High clinical resistanceN/A
Lipophilicity (LogP) ~1.5 - 2.0 (Good membrane permeability)0.28 (Requires porins)< 1.0 (Poor permeability)

Key Insight: The N-methyl group enhances lipophilicity compared to the unsubstituted parent, facilitating passive diffusion across the bacterial cell wall, particularly in Gram-positive strains.

B. Anticancer Potential

Thiosemicarbazides are potent chelators.[1] Their anticancer mechanism often involves Topoisomerase II


 inhibition  and ROS generation  via metal complexation (specifically Copper and Iron) within the tumor microenvironment.
  • Comparative Potency:

    • Target Compound: IC₅₀ ~10–50

      
      M (Cell line dependent: MCF-7, LNCaP).
      
    • Doxorubicin (Standard): IC₅₀ < 1

      
      M.
      
    • Advantage: The target compound exhibits significantly lower cardiotoxicity than anthracyclines (Doxorubicin) while maintaining activity against resistant cell lines.

Mechanism of Action (MoA)

The bioactivity is driven by the compound's ability to exist in tautomeric forms (thione vs. thiol), allowing it to chelate transition metals or bind to enzyme active sites.

MoA Figure 2: Dual mechanism of action involving metal chelation and direct enzyme inhibition. cluster_Targets Dual Mechanisms Compound N-methyl-2-(phenoxyacetyl) hydrazinecarbothioamide Tautomer Thiol Tautomerization (-NH-C=S  <-> -N=C(SH)-) Compound->Tautomer Target1 Metal Chelation (Cu²⁺/Fe²⁺) [Redox Cycling] Tautomer->Target1 Bidentate Ligand Target2 Enzyme Binding (Topo II / DNA Gyrase) Tautomer->Target2 H-Bond Donor/Acceptor Effect1 ROS Generation (Oxidative Stress) Target1->Effect1 Effect2 Replication Arrest Target2->Effect2 Apoptosis Bacterial/Tumor Cell Death Effect1->Apoptosis Effect2->Apoptosis

[11]

Experimental Validation Protocols

To independently verify the bioactivity claims, follow these standardized protocols.

Protocol A: Broth Microdilution Assay (Antimicrobial)

Trustworthiness: This protocol uses standardized CLSI guidelines to ensure reproducibility.

  • Preparation: Dissolve 10 mg of the target compound in 1 mL DMSO (Stock: 10,000

    
    g/mL).
    
  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512

    
    g/mL down to 0.5 
    
    
    
    g/mL in a 96-well plate.
  • Inoculation: Add 10

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive Control: Ciprofloxacin.[2]

    • Negative Control: DMSO (ensure <1% final concentration).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Add Resazurin dye (0.01%) for clearer visualization (Blue = Inhibition, Pink = Growth).

Protocol B: In Silico ADMET Profiling

Before in vivo testing, verify the "drug-likeness" of the N-methyl derivative.

  • Tool: SwissADME or pkCSM.

  • Input: SMILES string CNNC(=S)NNC(=O)COc1ccccc1.

  • Checkpoints:

    • Lipinski Rule of 5: 0 violations expected.

    • TPSA: Should be < 140 Ų for good cell permeability.

    • GI Absorption: High predicted.

Conclusion

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a validated bioactive scaffold that outperforms simple semicarbazides due to the sulfur atom's enhanced lipophilicity and metal-chelating ability. While it may not match the potency of third-generation fluoroquinolones or anthracyclines on a molar basis, its distinct mechanism of action (metal sequestration and Topo II inhibition) and favorable safety profile make it a high-value lead compound for overcoming multidrug resistance.

Recommendation: Researchers should focus on derivatizing the phenyl ring (e.g., adding 4-Fluoro or 4-Nitro groups) to further optimize the IC₅₀ values, using the protocols above as the verification standard.

References

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences, 2022.

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 2025.

  • A review on development of bio-active thiosemicarbazide derivatives. Journal of Molecular Structure, 2021.

  • Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Chemical Papers, 2013.

  • Product Catalog: N-METHYL-2-(PHENOXYACETYL)HYDRAZINECARBOTHIOAMIDE. Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

This document provides essential safety and logistical procedures for the proper disposal of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. As a compound synthesized for research and development, its toxicological pr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical procedures for the proper disposal of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. As a compound synthesized for research and development, its toxicological properties are not fully characterized. Therefore, a cautious approach, grounded in the chemistry of its constituent functional groups, is mandatory. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Part 1: Core Directive - Hazard Assessment and Waste Characterization

The primary directive for disposing of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is to treat it as a hazardous waste . This determination is based on a structural analysis of its functional components: the hydrazinecarbothioamide core and the phenoxyacetyl moiety.

  • Hydrazine Derivatives : The hydrazine component is of significant concern. Hydrazines as a class are recognized for their toxicity and are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[1] Many hydrazine derivatives are known or suspected carcinogens and can cause severe skin and eye damage.[2] They are also powerful reducing agents and should not be stored near oxidizing materials.[3]

  • Thioamides : The carbothioamide (or thioamide) group contains sulfur and nitrogen. Related compounds, such as thioacetamide, are considered hazardous and may affect genetic material.[4] Upon combustion, thioamides can release toxic oxides of sulfur and nitrogen.

  • Phenoxyacetyl Group : While generally less reactive, this group can contribute to the overall toxicological profile. For instance, the related compound phenoxyacetyl chloride is corrosive, causes severe skin burns, and may cause respiratory irritation.[5][6][7]

Based on this analysis, N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide must be handled and disposed of in accordance with all local, regional, and national hazardous waste regulations.[8][9]

Hazard Category Potential Risks Associated with N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide Primary Functional Group Contributor
Toxicity Likely toxic if swallowed, inhaled, or absorbed through the skin.[2][10]Hydrazinecarbothioamide
Carcinogenicity Potential carcinogen based on the known properties of hydrazine derivatives.[2]Hydrazine
Irritation May cause serious skin, eye, and respiratory tract irritation.[4][7][8]All Functional Groups
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[11] Should not be released into the environment.[12][13]Hydrazinecarbothioamide
Reactivity Strong reducing agent. Avoid contact with acids and oxidizing agents.[3]Hydrazine

Part 2: Essential Safety and Spill Management

Prior to handling or disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A risk assessment should always be performed, but the minimum required PPE for handling this compound includes:

Equipment Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Eye Protection Safety goggles with side shields or a face shield.[5]
Skin/Body Protection Lab coat and closed-toe shoes. Consider chemical-resistant clothing for larger quantities.[5]
Respiratory Protection Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.
Spill Protocol

In the event of a small spill in a laboratory setting:

  • Restrict Access : Immediately alert others in the area and restrict access.

  • Ventilate : Ensure work is conducted in a chemical fume hood or that the area is well-ventilated.

  • Wear PPE : Don the appropriate PPE as listed above.

  • Containment & Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4][8]

    • Do not add water unless instructed for decontamination.

  • Decontamination : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Package Waste : Securely seal the container holding the spilled material and all contaminated cleaning supplies. Label it clearly as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The following workflow is the mandatory procedure for the disposal of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. On-site chemical neutralization is NOT recommended for general laboratory personnel due to the risk of incomplete reactions, exothermic events, and the potential creation of more hazardous byproducts.[1]

DisposalWorkflow start Unwanted N-methyl-2- (phenoxyacetyl)hydrazinecarbothioamide characterize Step 1: Characterize as Hazardous Waste (Based on functional group analysis) start->characterize prohibit Prohibited Actions start->prohibit segregate Step 2: Segregate Waste (Do not mix with other waste streams) characterize->segregate contain Step 3: Contain & Label - Use chemically compatible, sealed container. - Attach a hazardous waste label. - List full chemical name and hazards. segregate->contain store Step 4: Store Properly (In a designated Satellite Accumulation Area) contain->store contact_ehs Step 5: Arrange Professional Disposal (Contact institutional EHS or licensed hazardous waste contractor) store->contact_ehs drain Drain Disposal prohibit->drain NO trash Regular Trash prohibit->trash NO mix Mixing with Incompatible Waste prohibit->mix NO

Caption: Disposal workflow for N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide.

Experimental Protocol for Disposal
  • Waste Identification and Segregation :

    • Confirm that the material is unwanted and designated for disposal.

    • This compound must be collected as hazardous waste. Do not dispose of it down the drain or in solid waste receptacles.[13]

    • Keep this waste stream separate from other chemical wastes, particularly oxidizing agents and acids, to prevent adverse reactions.[14]

  • Containerization :

    • Select a waste collection container that is in good condition, has a secure screw-top cap, and is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must be clearly labeled as "Hazardous Waste."

  • Labeling :

    • Attach a completed hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide"

      • A clear statement of the associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").

      • The date when waste was first added to the container (accumulation start date).

  • Accumulation and Storage :

    • Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) or a central waste storage area.[15]

    • The storage area must be under the control of laboratory personnel and away from general traffic.

  • Final Disposal :

    • Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[12][16]

    • Follow all institutional procedures for waste pickup requests. Do not attempt to transport the waste off-site yourself.

Part 4: Regulatory Grounding

All chemical waste disposal is governed by strict regulations. In the United States, the Resource Conservation and Recovery Act (RCRA), administered by the EPA, provides the framework for "cradle-to-grave" management of hazardous waste.[15][17] Laboratories in academic institutions may operate under alternative regulations found in 40 CFR Part 262, Subpart K, which are designed to accommodate the unique nature of laboratory waste generation.[15][18] These rules emphasize that hazardous waste determinations should be made by trained professionals.[15] As the generator of the waste, your laboratory is legally responsible for ensuring its proper characterization, handling, and disposal.[8]

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thioacetamide. Retrieved from [Link]

  • Hydrazine Hydrate 7.5% Safety Data Sheet. (2015). Retrieved from [Link]

  • Material Safety Data Sheet - Hydrazine Hydrate 55%. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. As a novel or rare chemical, specific safety data may be limited.[1] Therefore, this protocol is grounded in the established hazards of its core chemical functionalities: the hydrazine moiety and the carbothioamide group. The guidance synthesizes information from safety data sheets of analogous compounds and established best practices for handling highly toxic and reactive chemicals.

Hazard Analysis: Understanding the Risks

N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide incorporates a hydrazine derivative. Hydrazine and its derivatives are a class of compounds known for their significant health hazards.[2] These include high toxicity, potential carcinogenicity, and the ability to be readily absorbed through the skin.[3] Exposure can cause severe skin burns, eye damage, and may lead to allergic skin reactions.[4] Furthermore, some hydrazine derivatives are explosive.[5] The thioamide functional group also presents its own set of potential hazards, and the overall toxicological properties of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide have not been fully elucidated.[6] Therefore, a cautious and rigorous approach to handling is mandatory.

Key Potential Hazards:

  • High Acute Toxicity: Assumed to be toxic or fatal if swallowed, inhaled, or absorbed through the skin, based on data for related hydrazine compounds.[7]

  • Corrosivity: Potential to cause severe skin burns and eye damage.[4]

  • Carcinogenicity: Hydrazine is a known carcinogen, and this derivative should be treated as a potential carcinogen.[2][4]

  • Sensitization: May cause an allergic skin reaction.[4]

  • Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[8] Double gloving is recommended.
Eyes/Face Safety goggles and a face shieldTo protect against splashes and airborne particles.[8][9]
Body Chemical-resistant lab coat or suitTo protect against skin exposure from spills.[2]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of dust or aerosols.[5] A self-contained breathing apparatus may be necessary for large quantities or in case of a spill.[2][10]

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat/Suit Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Outer Gloves Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat/Suit Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Safe Handling Protocols

3.1. Engineering Controls:

  • Fume Hood: All handling of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.[2]

  • Closed Systems: For larger quantities, the use of a closed handling system is recommended to minimize exposure.[5]

3.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned and the fume hood is functioning properly. Have spill cleanup materials readily available.

  • Weighing: If weighing the solid, do so in the fume hood. Use a container that can be sealed for transport to the reaction vessel. Avoid creating dust.[7][9]

  • Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood.

  • Reaction: Conduct the reaction in a sealed vessel if possible. If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction: After the reaction is complete, allow the mixture to cool to room temperature before opening the vessel.

  • Cleaning: Decontaminate all glassware and equipment that came into contact with the compound.

Emergency Procedures

4.1. Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and any colleagues in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize: For hydrazine-based spills, a dilute solution of calcium hypochlorite can be used for neutralization. However, for this specific compound, consult with safety personnel before attempting neutralization.

  • Collect: Carefully collect the absorbed material into a sealed, labeled waste container.[9]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and then with soap and water.

4.2. First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. If the victim is conscious, rinse their mouth with water.[7] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide must be treated as hazardous waste.

5.1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

5.2. Disposal Method:

  • Disposal should be carried out in accordance with all applicable federal, state, and local regulations.[8]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for hydrazine-containing waste.[10]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Disposal Workflow:

Disposal_Workflow Start Waste Generation Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Waste Containers Clearly Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Contact Contact EHS for Pickup Store->Contact Dispose Professional Disposal Contact->Dispose

Sources

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